molecular formula C73H44N2O10 B15022334 Ihydro-1H-isoindole-5-carboxylate

Ihydro-1H-isoindole-5-carboxylate

Cat. No.: B15022334
M. Wt: 1109.1 g/mol
InChI Key: JTFUGHYOQVYQRZ-WAJJMWJGSA-N
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Description

Ihydro-1H-isoindole-5-carboxylate is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ihydro-1H-isoindole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.

Industrial Production Methods

Industrial production of indole derivatives can involve biotechnological approaches, such as the use of microbial cell factories to convert precursors like glucose or tryptophan into indole derivatives. This method is advantageous due to its sustainability and potential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reductive amination, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated indoles, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of Ihydro-1H-isoindole-5-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways involved depend on the structure of the derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ihydro-1H-isoindole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C73H44N2O10

Molecular Weight

1109.1 g/mol

IUPAC Name

[4-[9-[4-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carbonyl]oxyphenyl]fluoren-9-yl]phenyl] 1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylate

InChI

InChI=1S/C73H44N2O10/c76-65(47-11-3-1-4-12-47)41-23-45-19-31-53(32-20-45)74-67(78)59-39-25-49(43-61(59)69(74)80)71(82)84-55-35-27-51(28-36-55)73(63-17-9-7-15-57(63)58-16-8-10-18-64(58)73)52-29-37-56(38-30-52)85-72(83)50-26-40-60-62(44-50)70(81)75(68(60)79)54-33-21-46(22-34-54)24-42-66(77)48-13-5-2-6-14-48/h1-44H/b41-23+,42-24+

InChI Key

JTFUGHYOQVYQRZ-WAJJMWJGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)C(=O)OC5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C68)C9=CC=C(C=C9)OC(=O)C1=CC2=C(C(=O)N(C2=O)C2=CC=C(C=C2)/C=C/C(=O)C2=CC=CC=C2)C=C1

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1

Origin of Product

United States

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